molecular formula C12H26O2 B088161 Acetaldehyde diisoamyl acetal CAS No. 13002-09-0

Acetaldehyde diisoamyl acetal

Cat. No. B088161
CAS RN: 13002-09-0
M. Wt: 202.33 g/mol
InChI Key: LXKCTPBHCJDSKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaldehyde diisoamyl acetal, also known as 1,1-di-isopentyloxyethane, is a chemical compound used as a flavor and fragrance agent . It has a fruity type odor and is recognized in the field of fuel additive, natural oil, flavor, and fragrance .


Synthesis Analysis

Acetals, including Acetaldehyde diisoamyl acetal, are formed by the reversible combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process . Acetaldehyde diisoamyl acetal was obtained as the major side product in ZSM-5/MCM-41 catalyzed reaction of vinyl acetate and isoamyl alcohol . A new, simple protocol for the synthesis of acetals under basic conditions from non-enolizable aldehydes and alcohols has been reported .


Molecular Structure Analysis

The molecular formula of Acetaldehyde diisoamyl acetal is C12H26O2 . It has a molecular weight of 202.33 . The structure of Acetaldehyde diisoamyl acetal contains a total of 39 bonds, including 13 non-H bonds, 8 rotatable bonds, and 2 ether(s) (aliphatic) .


Chemical Reactions Analysis

Acetals are formed by the reversible combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process . This formation is standard in carbohydrate and natural products and bears importance in a lot of synthetic as well as biological purposes .


Physical And Chemical Properties Analysis

Acetaldehyde diisoamyl acetal is a solid . It has a fruity type odor . The SMILES string representation is CC©CCOC©OCCC©C .

Scientific Research Applications

  • Acetaldehyde diisoamyl acetal can be produced as a secondary product in the reaction between vinyl acetate and isoamyl alcohol catalyzed by H-ZSM-5 zeolite. This reaction is part of a greener alternative for the traditional preparation of isoamyl acetate, indicating its relevance in sustainable chemical processes (Corregidor et al., 2020).

  • In the context of anhydrous ethanol purification, Acetaldehyde diisoamyl acetal is an important compound to consider. The reduction of its concentration along with other pollutants was examined, which is crucial for producing pharmacopeial quality anhydrous alcohol based on reliable vapor-liquid equilibrium data (Haáz et al., 2021).

  • Acetaldehyde, from which Acetaldehyde diisoamyl acetal can derive, is an inhibitor of mitochondrial function and has been used as a neurotoxin in research. It's linked to Parkinson's disease-like symptoms, and studies have explored protective effects against its toxicity, such as in the case of rosiglitazone in neuroblastoma cells (Jung et al., 2006).

  • In a study of acetaldehyde and water mixtures, acetaldehyde forms oligomers with water, which is relevant for understanding the chemical properties and reactions involving acetaldehyde-based compounds like Acetaldehyde diisoamyl acetal (Scheithauer et al., 2015).

  • Acetaldehyde diisoamyl acetal may be related to reactions involving carboxylic acids on oxides, such as the selective hydrogenation of acetic acid to acetaldehyde, showcasing its potential involvement in various catalytic processes (Pestman et al., 1997).

  • This compound's presence in food and beverages, such as in sherry extract, is also studied, indicating its role in flavor and aroma composition and its potential impact on quality assessment (Galetto et al., 1966).

  • Another study focuses on acetaldehyde metabolism by wine lactic acid bacteria, which is significant for understanding flavor development and preservation in winemaking processes (Osborne et al., 2000).

  • In pharmaceutical research, acetals like Acetaldehyde diisoamyl acetal can be used as pH-sensitive linkages for drug delivery, showcasing their potential in biomedical applications (Gillies et al., 2004).

  • Acetaldehyde diisoamyl acetal's potential precursor, acetaldehyde, is also studied in environmental contexts, such as its presence in the Alaskan subarctic snowpack. This research aids in understanding the biogeochemical cycles and the impact of organic compounds in snow and ice (Dominé et al., 2009).

  • The compound has also been used in research on genetic influences on behavioral responses to drugs, further illustrating its role in various scientific studies (Dudek & Fuller, 1978).

Future Directions

Acetaldehyde diisoamyl acetal is recognized in the field of fuel additive, natural oil, flavor, and fragrance . Its synthesis methods continue to be explored, with a focus on green chemistry and efficient acetalization of aldehydes with alcohols . It’s expected that this compound will continue to play a significant role in these fields in the future.

properties

IUPAC Name

3-methyl-1-[1-(3-methylbutoxy)ethoxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-10(2)6-8-13-12(5)14-9-7-11(3)4/h10-12H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKCTPBHCJDSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(C)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156296
Record name Acetaldehyde diisoamyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear, colourless liquid; Strong, sweet, fruity aroma
Record name Acetaldehyde diisoamyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Acetaldehyde diisoamyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

210.00 °C. @ 760.00 mm Hg
Record name Acetaldehyde diisoamyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name Acetaldehyde diisoamyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.822-0.832
Record name Acetaldehyde diisoamyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1707/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Acetaldehyde diisoamyl acetal

CAS RN

13002-09-0
Record name 1,1′-[Ethylidenebis(oxy)]bis[3-methylbutane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13002-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetaldehyde diisoamyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013002090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetaldehyde diisoamyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-[ethylidenebis(oxy)]bis(3-methylbutane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETALDEHYDE DIISOAMYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C34X3NFO1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetaldehyde diisoamyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032153
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acetaldehyde diisoamyl acetal
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Acetaldehyde diisoamyl acetal
Reactant of Route 3
Reactant of Route 3
Acetaldehyde diisoamyl acetal
Reactant of Route 4
Acetaldehyde diisoamyl acetal
Reactant of Route 5
Reactant of Route 5
Acetaldehyde diisoamyl acetal
Reactant of Route 6
Reactant of Route 6
Acetaldehyde diisoamyl acetal

Citations

For This Compound
7
Citations
PF Corregidor, DE Acosta, EE Gonzo, HA Destéfanis - Molecular Catalysis, 2020 - Elsevier
… In this reaction, isoamyl acetate was generated by an acyl nucleophilic substitution mechanism, mediated by an acetylated zeolite complex, while acetaldehyde diisoamyl acetal has …
Number of citations: 13 www.sciencedirect.com
PF Corregidor, EN Tolaba, DE Acosta… - Applied Catalysis A …, 2020 - Elsevier
… The catalytic activity was evaluated in the reaction of vinyl acetate and isoamyl alcohol which produces isoamyl acetate and acetaldehyde diisoamyl acetal by transesterification and …
Number of citations: 4 www.sciencedirect.com
PF Corregidor, PM Cuesta, DE Acosta… - Applied Catalysis A …, 2019 - Elsevier
… H-ZSM-5 suffers to rapid deposition of coke and acetaldehyde diisoamyl acetal was obtained as the primary product at the beginning of the reaction, while the H-ZSM-5/MCM-41 …
Number of citations: 12 www.sciencedirect.com
SM Benn, TL Peppard - Journal of Agricultural and Food …, 1996 - ACS Publications
Tequila, the fermented and twice-distilled juice of Agave tequilana, was extracted using dichloromethane. The extract obtained, which represented approximately 0.03% v/v of the …
Number of citations: 205 pubs.acs.org
PA Vazquez-Landaverde… - Flavor Chemistry of …, 2012 - ACS Publications
The alcoholic beverage tequila has gained popularity all around the world, due to its disctinctive flavor and aorma. Such characteristics are the result of a process that has been …
Number of citations: 4 pubs.acs.org
GA Burdock - 2016 - taylorfrancis.com
Since publication of the first edition in 1971, Fenaroli's Handbook of Flavor Ingredients has remained the standard reference for flavor ingredients throughout the world. Each …
Number of citations: 196 www.taylorfrancis.com
RL Smith, SM Cohen, J Doull, VJ Feron, JI Goodman… - ift.org
FOODTECHNOLOGY 47 VOL. 57, NO. 5• MAY 2003 sess the GRAS status of existing flavoring substances. In this manner, the Expert Panel revaluates the safety for an individual …
Number of citations: 5 www.ift.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.